![molecular formula C8H12ClF5O2S B14007742 Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane is a chemical compound characterized by the presence of a chloropropyl group, a sulfonyl group, and a pentafluoropentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane typically involves the reaction of 3-chloropropanesulfonyl chloride with a pentafluoropentane derivative. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity. Additionally, the handling of chlorinated and fluorinated intermediates requires specialized equipment to ensure safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed under controlled conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and thiols.
Applications De Recherche Scientifique
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants.
Biological Studies: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane involves its reactivity towards nucleophiles and electrophiles. The chloropropyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The pentafluoropentane backbone provides unique electronic properties, enhancing the compound’s overall reactivity and selectivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropanesulfonyl Chloride: A precursor in the synthesis of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane, used in similar nucleophilic substitution reactions.
Pentafluoropropanesulfonyl Chloride: Another fluorinated sulfonyl chloride with comparable reactivity but different structural properties.
Trifluoromethanesulfonyl Chloride: A widely used sulfonyl chloride with higher reactivity due to the presence of trifluoromethyl groups.
Uniqueness
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane is unique due to its combination of a chloropropyl group and a highly fluorinated backbone. This structure imparts distinct electronic and steric properties, making it valuable in specific synthetic applications where high reactivity and selectivity are required.
Propriétés
Formule moléculaire |
C8H12ClF5O2S |
|---|---|
Poids moléculaire |
302.69 g/mol |
Nom IUPAC |
5-(3-chloropropylsulfonyl)-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C8H12ClF5O2S/c9-4-2-6-17(15,16)5-1-3-7(10,11)8(12,13)14/h1-6H2 |
Clé InChI |
BGZKMPPWVGFWJP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)CS(=O)(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


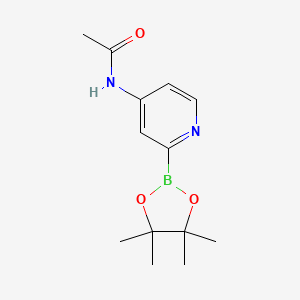
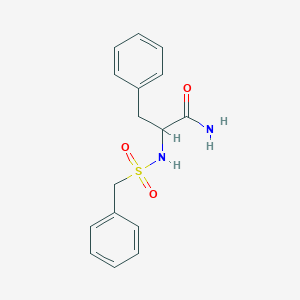
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
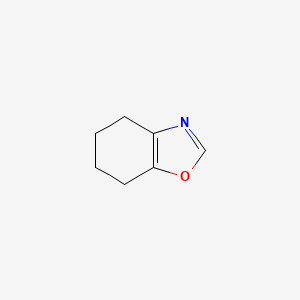
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
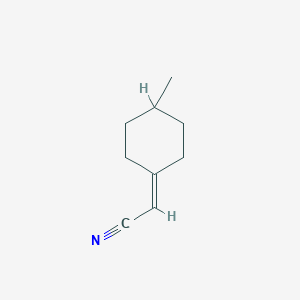


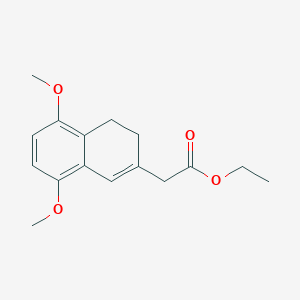
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
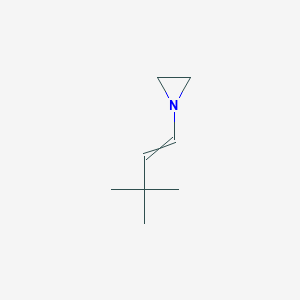
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
